(S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Description
(S)-4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS: 859517-91-2) is a chiral piperazine derivative with two ester protecting groups: a benzyl (Cbz) group at the 4-position and a tert-butyl (Boc) group at the 1-position. The 2-position features a methyl substituent in the S-configuration, making it a key intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting enantioselective biological pathways . Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol.
The compound is synthesized via sequential protection of the piperazine ring using di-tert-butyl dicarbonate (Boc₂O, CAS: 24424-99-5) and benzyl chloroformate (Cbz-Cl, CAS: 501-53-1) . Its stereochemistry is critical for interactions in drug-receptor systems, as seen in protease inhibitors and kinase modulators.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLVDKHKWYORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperazine with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or tert-butyl groups are replaced by other functional groups.
Scientific Research Applications
(S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences, physicochemical properties, and applications of (S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate and related compounds:
Biological Activity
(S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate, also known as (S)-4-Bz-1-t-Bu-2-MePip-1,4-DCA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O4
- CAS Number : 859517-91-2
- Molecular Weight : 342.41 g/mol
The compound features a piperazine core with two carboxylate functional groups and a benzyl group, which is believed to contribute to its biological activity.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Pro-Apoptotic Activity : The compound has been shown to induce apoptosis in various cancer cell lines, including hematological malignancies. It acts by disrupting cellular homeostasis and triggering apoptotic pathways, making it a candidate for cancer therapy .
- Autophagy Modulation : It has been identified as an autophagy inhibitor that affects the autophagosome-lysosome fusion process. This modulation can enhance the cytotoxic effects of other therapeutic agents in cancer treatment .
- Microtubule Targeting : Similar to other microtubule-targeting agents, this compound may interfere with microtubule dynamics, contributing to its anti-cancer properties .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Hematological Cancer Treatment
A study explored the pro-apoptotic effects of this compound on ex vivo CLL cells. The results indicated a significant increase in apoptotic markers following treatment, suggesting potential utility in therapeutic regimens for CLL .
Case Study 2: Solid Tumor Efficacy
In another investigation involving colon cancer cells, the compound demonstrated a capacity to inhibit cell proliferation through microtubule disruption. The study highlighted its potential as a combination therapy agent when used alongside established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
